molecular formula C25H25N3O3 B2677226 (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate CAS No. 882230-47-9

(Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B2677226
CAS No.: 882230-47-9
M. Wt: 415.493
InChI Key: SECDTEAYXGHJNX-ZHZULCJRSA-N
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Description

(Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate: is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrazole ring, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Introduction of the phenyl groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the acrylate moiety: The acrylate group is introduced via esterification reactions.

    Addition of the cyano group: The cyano group is typically added through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-isobutoxyphenyl)-N-phenylacrylamide
  • 2-{[2-Cyano-3-(4-isobutoxyphenyl)acryloyl]amino}benzoic acid
  • (2E)-2-Cyano-3-(4-isobutoxyphenyl)-N-phenylacrylamide

Uniqueness

Compared to similar compounds, (Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is unique due to its specific structural features, such as the presence of the pyrazole ring and the (Z)-configuration of the acrylate group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(Z)-ethyl 2-cyano-3-(3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions, often utilizing methods such as condensation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The biological evaluation of pyrazole derivatives has shown promising antimicrobial properties. For instance, studies have demonstrated that related pyrazole compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli1532
Compound BS. aureus2016
(Z)-ethyl 2-cyano...C. albicansTBDTBD

Antioxidant Activity

Antioxidant assays such as DPPH radical scavenging and hydroxyl radical scavenging have been conducted to evaluate the antioxidant potential of pyrazole derivatives. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. Preliminary results indicate that certain derivatives exhibit significant antioxidant activity, suggesting their potential use in preventing oxidative damage .

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging (%)Hydroxyl Scavenging (%)
Compound A8575
Compound B9080
(Z)-ethyl 2-cyano...TBDTBD

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Molecular docking studies can provide insights into binding affinities and interactions with biological targets, indicating how structural modifications can enhance activity against specific pathogens or disease states .

Case Studies

Recent investigations into related pyrazole derivatives have highlighted their multifaceted roles in drug development. For example, a study on pyrazolyl-thiazole derivatives demonstrated significant antibacterial and antifungal activities alongside antioxidant properties, reinforcing the therapeutic potential of compounds featuring similar structural motifs .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-4-30-25(29)20(15-26)14-21-16-28(22-8-6-5-7-9-22)27-24(21)19-10-12-23(13-11-19)31-17-18(2)3/h5-14,16,18H,4,17H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECDTEAYXGHJNX-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OCC(C)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)OCC(C)C)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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